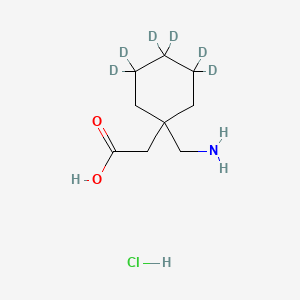
Gabapentin-d6 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gabapentin-d6 Hydrochloride is a deuterated form of Gabapentin Hydrochloride, which is a gamma-aminobutyric acid (GABA) analogue. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Gabapentin. Gabapentin Hydrochloride itself is widely known for its use in treating seizures and neuropathic pain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gabapentin-d6 Hydrochloride involves the incorporation of deuterium, a stable isotope of hydrogen, into the Gabapentin molecule. This process typically includes the following steps:
Deuteration of Precursors: The starting materials are subjected to deuteration, where hydrogen atoms are replaced with deuterium.
Formation of Gabapentin-d6: The deuterated precursors undergo a series of chemical reactions to form Gabapentin-d6.
Hydrochloride Formation: The final step involves converting Gabapentin-d6 into its hydrochloride salt form by reacting it with hydrochloric acid
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Gabapentin-d6 Hydrochloride can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Gabapentin-d6 Hydrochloride is extensively used in scientific research due to its unique properties:
Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolism of Gabapentin.
Biology: Helps in understanding the biological pathways and interactions of Gabapentin.
Medicine: Used in preclinical studies to evaluate the efficacy and safety of Gabapentin.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Gabapentin-d6 Hydrochloride exerts its effects by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding inhibits the excitatory influx of calcium ions, thereby reducing the release of neurotransmitters such as glutamate. This mechanism contributes to its antinociceptive, anticonvulsant, and anxiolytic-like effects .
Comparison with Similar Compounds
Gabapentin Hydrochloride: The non-deuterated form of Gabapentin-d6 Hydrochloride.
Pregabalin: Another GABA analogue used to treat neuropathic pain and epilepsy.
Vigabatrin: An antiepileptic drug that inhibits GABA transaminase.
Uniqueness: this compound is unique due to the presence of deuterium, which enhances its stability and allows for more precise pharmacokinetic studies. This deuteration can also affect the metabolic profile of the compound, making it a valuable tool in drug development and research .
Properties
Molecular Formula |
C9H18ClNO2 |
|---|---|
Molecular Weight |
213.73 g/mol |
IUPAC Name |
2-[1-(aminomethyl)-3,3,4,4,5,5-hexadeuteriocyclohexyl]acetic acid;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c10-7-9(6-8(11)12)4-2-1-3-5-9;/h1-7,10H2,(H,11,12);1H/i1D2,2D2,3D2; |
InChI Key |
XBUDZAQEMFGLEU-LRDWTYOMSA-N |
Isomeric SMILES |
[2H]C1(CC(CC(C1([2H])[2H])([2H])[2H])(CC(=O)O)CN)[2H].Cl |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















